Yoshi-864

Antineoplastic Preclinical efficacy Transplantable tumors

Yoshi‑864 (Improsulfan HCl, NSC‑102627) is the indicated alkylsulfonate DNA crosslinker for reproducible in vivo L1210 leukemia and Ehrlich carcinoma studies—busulfan is ineffective in these models. It provides persistent DNA synthesis inhibition versus transient busulfan suppression and enhances cure rates in platinum‑cyclophosphamide combinations. Procurement ensures a validated, well‑characterized positive control with established NTP carcinogenicity data.

Molecular Formula C8H20ClNO6S2
Molecular Weight 325.8 g/mol
CAS No. 3458-22-8
Cat. No. B1683515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYoshi-864
CAS3458-22-8
Synonyms3,3'-iminodi-1- propanol dimethanesulfonate
864 T
alkylating agent 864
bis(3-mesyloxypropyl)amine
dimesyloxydipropylamine tosylate
improsan
improsan hydrochloride
improsan tosylate
NSC-102627
NSC-140117
yoshi 864
Molecular FormulaC8H20ClNO6S2
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-]
InChIInChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H
InChIKeyYWCASUPWYFFUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yoshi-864 (Improsulfan Hydrochloride, CAS 3458-22-8) – Alkylsulfonate DNA Crosslinker with Antineoplastic Activity


Yoshi-864, also known as Improsulfan hydrochloride or NSC 102627, is a synthetic alkylsulfonate DNA crosslinking agent. It is the hydrochloride salt of 3,3′-iminobis-1-propanol dimethanesulfonate. The compound exerts its antineoplastic activity by alkylating and crosslinking DNA, thereby inhibiting DNA replication [1]. Yoshi-864 has been investigated in numerous preclinical and clinical studies, particularly in the 1970s and 1980s, for its efficacy against a range of solid tumors and hematologic malignancies [2].

Why Generic Alkylsulfonate DNA Crosslinkers Cannot Substitute for Yoshi-864


Alkylsulfonate DNA crosslinkers represent a class of antineoplastic agents that includes drugs like busulfan, treosulfan, and improsulfan. Despite sharing a common mechanism of action—DNA alkylation and crosslinking—these compounds exhibit clinically significant differences in potency, tumor spectrum, resistance profiles, and toxicity. The simple substitution of one alkylsulfonate for another can lead to therapeutic failure or unacceptable toxicity. Yoshi-864 demonstrates distinct quantitative and qualitative differentiation from its closest analogs across multiple evidence dimensions, including in vivo efficacy, in vitro cytotoxicity, cell cycle effects, and clinical response rates. This evidence-based guide provides the specific data points necessary for informed scientific selection and procurement decisions.

Quantitative Evidence Differentiating Yoshi-864 from Comparators


Marked In Vivo Survival Benefit Versus Busulfan in Murine Tumor Models

Yoshi-864 extends markedly the survival times of mice bearing L1210 leukemia or Ehrlich ascites carcinoma, whereas busulfan, which possesses identical methanesulfonate leaving groups, is without effect [1]. This demonstrates that the structural scaffold linking the alkylating moieties is critical for in vivo activity.

Antineoplastic Preclinical efficacy Transplantable tumors

Persistent Inhibition of DNA Synthesis Versus Transient Suppression by Busulfan

Tumor cells from mice bearing the Ehrlich tumor and treated with Yoshi-864 exhibit a persistent reduction in their ability to synthesize DNA. In contrast, DNA synthesis in cells from busulfan-treated mice is moderately suppressed at 48 hours post-treatment but returns virtually to control values by 72 hours [1]. This indicates a more durable pharmacodynamic effect for Yoshi-864.

Mechanism of action DNA synthesis inhibition Pharmacodynamics

Lower Relative Resistance in Walker 256 Rat Carcinoma Compared to Busulfan

In Walker 256 rat carcinoma cells, Yoshi-864 exhibits an IC50 of 62 ± 0.3 μmol/L in the sensitive line and 118 ± 0.1 μmol/L in the resistant line, yielding a relative resistance of 1.9-fold. In comparison, busulfan shows a higher relative resistance of 3.9-fold (IC50: 20 ± 0.1 μmol/L sensitive, 75 ± 0.4 μmol/L resistant) [1]. The lower fold-change in resistance for Yoshi-864 suggests it may retain greater activity in tumors that have developed resistance to other alkylating agents.

Drug resistance In vitro cytotoxicity Walker 256

Cell Cycle Synchronization Potential Due to Reversible G2 Phase Block

Yoshi-864 induces a concentration- and incubation time-dependent delay in the transit of asynchronous human lymphoma cells through the G2 phase, with maximum accumulation achieved after 12 hours of incubation with 100 μg/mL [1]. This effect is largely reversible, and no further kinetic changes are noted in the progeny of treated cells, distinguishing it from irreversible DNA-damaging agents that cause permanent arrest. Synchronized cells show stage-dependent sensitivity, with early-S, late-G2, and late-G1 phases being most sensitive [1].

Cell cycle Synchronization G2 phase block

Defined Clinical Response Rate in Advanced Colorectal Cancer Versus Razoxane and Piperazinedione

In a phase II study by the Eastern Cooperative Oncology Group, Yoshi-864 demonstrated an objective response in 1 of 34 evaluable patients (3%) with advanced measurable colorectal cancer, with a median survival of 19 weeks [1]. In the same study, piperazinedione showed a response in 1 of 35 patients (3%) and a median survival of 17 weeks, while razoxane (ICRF-159) showed no responses among 38 patients and a median survival of 23 weeks [1].

Clinical trial Colorectal cancer Response rate

Dose-Dependent Hematologic Toxicity Profile in Phase I Study

A phase I study of Yoshi-864 established a recommended phase II dose of 2 mg/kg given i.v. push daily for 5 days. Dose escalation ranged from 0.25 mg/kg to 2.7 mg/kg. Toxicity and effectiveness were first observed at 1.5 mg/kg. Among 22 evaluable courses (excluding CML), thrombocytopenia and/or leukopenia occurred in 16 courses (73%). Mean platelet nadir occurred on day 24, with recovery in 1–2 weeks; mean WBC nadir occurred on day 29, with recovery in 2–3 weeks [1].

Phase I trial Toxicity Hematologic

Optimal Application Scenarios for Yoshi-864 Based on Evidence


In Vivo Preclinical Efficacy Studies in Murine L1210 Leukemia and Ehrlich Ascites Carcinoma Models

Yoshi-864 is validated for in vivo efficacy studies in mice bearing L1210 leukemia or Ehrlich ascites carcinoma, where it markedly extends survival times, in contrast to the inactive comparator busulfan [1]. This makes Yoshi-864 an ideal positive control or test agent for studying alkylator-sensitive tumor models and for evaluating novel compounds in combination regimens.

Investigating Drug Resistance Mechanisms in Alkylating Agent-Resistant Tumor Models

The low relative resistance index of Yoshi-864 (1.9-fold) in Walker 256 rat carcinoma cells, compared to busulfan (3.9-fold), positions it as a valuable tool for studying mechanisms of resistance to alkylating agents [1]. Researchers can use Yoshi-864 to dissect pathways that confer differential sensitivity and to screen for agents that overcome resistance.

Cell Cycle Synchronization and Pharmacodynamic Studies in Lymphoma Cell Lines

Yoshi-864's ability to induce a reversible G2 phase block in cultured human lymphoma cells makes it suitable for cell cycle synchronization experiments [1]. This application enables precise investigation of cell cycle-dependent drug effects, DNA repair kinetics, and the timing of combination therapies.

Benchmarking Novel Antineoplastic Agents in Colorectal Cancer Preclinical and Clinical Studies

The documented clinical response rate of Yoshi-864 in advanced colorectal cancer (3% objective response, 19-week median survival) provides a historical benchmark for comparing the activity of new agents in this disease [1]. This facilitates the design and interpretation of phase II studies in colorectal cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yoshi-864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.